molecular formula C17H18N2O2S2 B14745729 4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo- CAS No. 3024-56-4

4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-

Cat. No.: B14745729
CAS No.: 3024-56-4
M. Wt: 346.5 g/mol
InChI Key: OCWJMGGWBJHHFP-UHFFFAOYSA-N
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Description

4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo- is a complex organic compound that belongs to the oxazolidinone class. This compound features a unique structure that includes both oxazolidinone and benzothiazolylidene moieties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo- typically involves multi-step organic reactions. One common method includes the reaction of 3-ethyl-2(3H)-benzothiazolylidene with appropriate oxazolidinone precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as fractional distillation and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo- involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit protein synthesis by binding to the bacterial ribosome. The compound’s unique structure allows it to form hydrogen bonds and interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo- is unique due to its combined oxazolidinone and benzothiazolylidene structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

3024-56-4

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

3-ethyl-5-[1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C17H18N2O2S2/c1-4-18-12-8-6-7-9-13(12)23-14(18)10-11(3)15-16(20)19(5-2)17(22)21-15/h6-10H,4-5H2,1-3H3

InChI Key

OCWJMGGWBJHHFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=C3C(=O)N(C(=S)O3)CC)C

Origin of Product

United States

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